molecular formula C10H6BrF2NO B11852205 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Cat. No.: B11852205
M. Wt: 274.06 g/mol
InChI Key: WANHQMRPMMPABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the third position, a difluoromethyl group at the fourth position, and a quinolinone core structure. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one typically involves the bromination of a quinolinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of substituted quinolinones.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinolin-2(1H)-one: Lacks the difluoromethyl group, which may affect its biological activity.

    4-(Difluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom, which may influence its reactivity and selectivity.

Uniqueness

3-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H6BrF2NO/c11-8-7(9(12)13)5-3-1-2-4-6(5)14-10(8)15/h1-4,9H,(H,14,15)

InChI Key

WANHQMRPMMPABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.